3-ブロモプロピルアミン

概要

説明

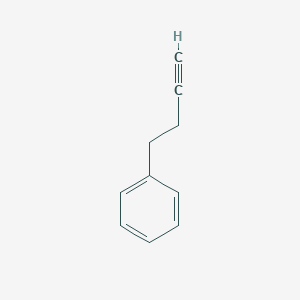

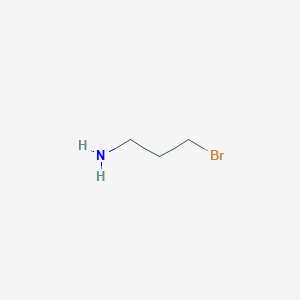

3-Bromopropylamine, also known as 3-bromo-N-propylamine, is a colorless liquid with a pungent odor. It is a primary amine, and is used as a reagent in organic synthesis. It is also used as a catalyst in various reactions, such as the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. 3-Bromopropylamine is a versatile chemical compound, with a wide range of applications in the scientific and industrial fields.

科学的研究の応用

プロピルアミン基の導入

3-ブロモプロピルアミン臭化水素酸塩は、一般的にプロピルアミン基を分子骨格に導入するための試薬として使用されます . この応用は、さまざまな有機化合物の合成において基本的です。

アゾベンゼンロタキサンの合成

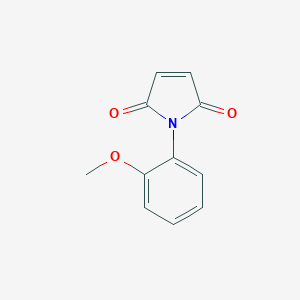

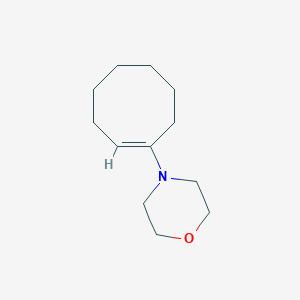

3-ブロモプロピルアミンは、光化学的および熱的に反応性の高いアゾベンゼンロタキサンの合成に用いられます . アゾベンゼンロタキサンは、分子マシンの分野において重要であり、データストレージや分子エレクトロニクスにおいて潜在的な応用があります。

インドロカルバゾール含有ロタキサンの合成

3-ブロモプロピルアミンは、インドロカルバゾール含有ロタキサンの合成にも使用されます . インドロカルバゾール誘導体は、その独自の電子特性と、有機発光ダイオード(OLED)やその他の光電子デバイスにおける潜在的な応用により、大きな注目を集めています。

医薬品原料および中間体

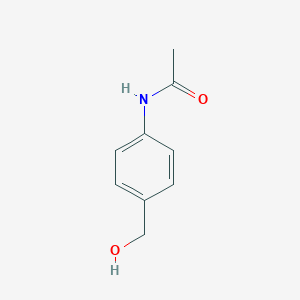

3-ブロモプロピルアミン臭化水素酸塩は、医薬品原料および中間体として使用されます . これは、製薬業界におけるその重要性を強調しています。

ホモタウリンの合成

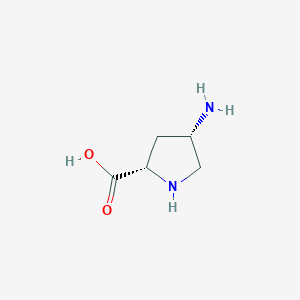

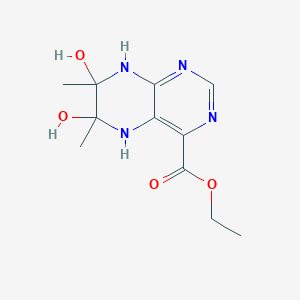

ホモタウリンは、3-ブロモプロピルアミン臭化水素酸塩から合成されます . ホモタウリンは、海藻に見られる天然のアミノ酸です。アルツハイマー病に関連して、特に神経保護特性の可能性について研究されています。

Safety and Hazards

3-Bromopropylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

作用機序

Target of Action

3-Bromopropylamine, also known as 3-bromopropan-1-amine, is a chemical reagent commonly used to introduce a propylamine group to the molecular skeleton . The primary targets of this compound are molecular structures that can react with the propylamine group, leading to the formation of new compounds.

Mode of Action

The mode of action of 3-Bromopropylamine involves the introduction of a propylamine group to a molecular skeleton. This is achieved through a chemical reaction where the bromine atom in 3-Bromopropylamine is replaced by the molecular structure that is the target of the reaction .

Biochemical Pathways

The exact biochemical pathways affected by 3-Bromopropylamine depend on the specific molecular structure it reacts with. It has been reported that this compound is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have applications in the field of molecular machines and optoelectronics.

Action Environment

The action of 3-Bromopropylamine can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its reactivity. Furthermore, the compound is soluble in water , which means its action can be influenced by the presence of water in the reaction environment.

生化学分析

Biochemical Properties

3-Bromopropylamine plays a significant role in biochemical reactions. It is used as a reagent to introduce a propylamine group to the molecular skeleton This property allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to be used in the synthesis of compounds with potential anticancer properties , suggesting it may influence cell function, signaling pathways, gene expression, and cellular metabolism. Detailed studies on these aspects are currently lacking.

Molecular Mechanism

It is known to exert its effects at the molecular level by introducing a propylamine group to the molecular skeleton This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

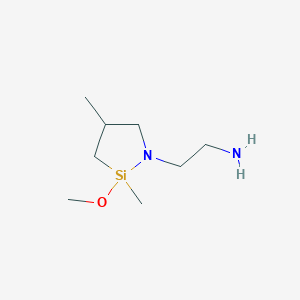

3-bromopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5003-71-4 (hydrobromide) | |

| Record name | 3-Bromopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60171467 | |

| Record name | 3-Bromopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-81-5 | |

| Record name | 3-Bromopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Bromopropylamine interact with cysteine residues in proteins?

A1: 3-Bromopropylamine alkylates cysteine residues after their reduction with agents like dithiothreitol. This occurs through nucleophilic substitution, where the sulfur atom in the cysteine's thiol group attacks the terminal carbon of the 3-Bromopropylamine, displacing the bromide ion. []

Q2: Why is the alkylation of cysteine by 3-Bromopropylamine beneficial in protein analysis?

A2: This modification aids in both identification and quantification of cysteine residues during protein sequencing and amino acid analysis. The resulting S-3-aminopropylcysteine derivative elutes at a unique position in various analytical systems, facilitating accurate analysis. [, ]

Q3: What is the molecular formula and weight of 3-Bromopropylamine?

A3: Its molecular formula is C3H8BrN, and its molecular weight is 154.02 g/mol.

Q4: Are there specific spectroscopic techniques used to characterize 3-Bromopropylamine derivatives?

A4: Yes, techniques like nuclear magnetic resonance (1H NMR and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize 3-Bromopropylamine and its derivatives. [, , ]

Q5: Can 3-Bromopropylamine be used to modify polymers?

A5: Yes, research demonstrates its use in modifying poly(tetrafluoroethylene) (PTFE) films. 3-Bromopropylamine introduces quaternary amine groups onto the polymer surface, enhancing its properties for applications like electroless copper plating. []

Q6: Can 3-Bromopropylamine be incorporated into ionic liquids for specific applications?

A6: Yes, reacting 3-Bromopropylamine with N-methylimidazole produces an ionic liquid capable of capturing carbon dioxide (CO2). The amine group within the ionic liquid reversibly reacts with CO2, forming a carbamate salt. This property makes it useful for CO2 capture and sequestration technologies. [, ]

Q7: How does the structure of 3-Bromopropylamine facilitate its use in synthesizing strained molecules?

A7: The presence of two bromine atoms, one on each terminal carbon, allows for consecutive cyclization reactions. For instance, treating 2,3-dibromopropylamine hydrobromide (derived from 3-Bromopropylamine) with n-BuLi leads to the formation of 1-azabicyclo[1.1.0]butane, a highly strained molecule. []

Q8: How does altering the length of the carbon chain in 3-Bromopropylamine derivatives affect their biological activity?

A8: Studies on lysine sulfur analog residues introduced into enzymes via 3-Bromopropylamine and 2-bromoethylamine revealed that the length of the functional side-chain significantly impacts the catalytic activity of the modified enzymes. This highlights the importance of chain length in determining the interaction of these derivatives with their biological targets. []

Q9: Are there specific challenges associated with the stability of 3-Bromopropylamine derivatives, particularly aldehydes?

A9: Yes, certain aldehydes like N,N-di-Boc-3-guanidylpropanal, a valuable reagent in synthesizing aza-arginine precursors, can be unstable. Direct alkylation of protected hydrazines with N-Boc-3-bromopropylamine, followed by deprotection and guanidylation, offers a more stable and efficient alternative for synthesizing such compounds. []

Q10: What is known about the toxicity of 3-Bromopropylamine?

A10: Studies indicate that 3-Bromopropylamine hydrobromide exhibits some tumorigenic activity in strain A mice, particularly in the lungs. It is crucial to handle this compound with caution and adhere to appropriate safety measures. []

Q11: How is 3-Bromopropylamine quantified in biological samples?

A11: Amino acid analysis, following appropriate derivatization and separation techniques like high-performance liquid chromatography (HPLC), is commonly used for quantification. This method allows for the sensitive and accurate determination of 3-Bromopropylamine derivatives, even at trace levels. []

Q12: Is there any information available on the environmental impact and degradation of 3-Bromopropylamine?

A12: While specific information on the environmental fate of 3-Bromopropylamine is limited, it's crucial to handle and dispose of this compound responsibly due to its potential toxicity. Research into its biodegradability and ecotoxicological effects is necessary to ensure minimal environmental impact.

Q13: What tools and resources are valuable for research involving 3-Bromopropylamine?

A13: Access to synthetic chemistry equipment, analytical instruments like NMR, IR, and MS, as well as databases containing chemical properties and toxicological information are essential for efficient research. Collaboration with experts in fields like protein chemistry, materials science, and drug discovery can further enhance research endeavors.

Q14: What are some examples of cross-disciplinary applications of 3-Bromopropylamine and its derivatives?

A14: * Bioconjugation: 3-Bromopropylamine is used to link heparin to fluorescent dyes or biotin, creating probes for detecting heparin-binding proteins. []* Material Science: It modifies PTFE surfaces for enhanced adhesion in electroless copper plating. []* Drug Discovery: It aids in synthesizing aza-amino acid precursors for developing peptidomimetics with increased proteolytic stability. []* Chemical Biology: It introduces modifications to proteins, enabling studies on enzyme mechanisms and structure-activity relationships. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。